Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound with the molecular formula C11H10N2O3. It belongs to the quinazoline family, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be synthesized through various methods. One common approach involves the Weinreb amidation of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with aromatic amines. This method is advantageous due to its high yield and versatility with different aromatic amines . Another method involves the reaction of ethyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate with 1-(2-nitrophenyl)prop-2-en-1-one to produce luotonin A analogues .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can convert it into different dihydroquinazoline derivatives.
Substitution: It can undergo substitution reactions with various nucleophiles to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which have shown significant biological activities, including anticancer, anti-inflammatory, and antibacterial properties .
Scientific Research Applications
Chemistry: It serves as a key intermediate in the synthesis of complex quinazoline derivatives.
Biology: It has been used in studies to understand its interactions with biological targets.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. The exact pathways and molecular targets are still under investigation, but its ability to bind to and inhibit key proteins makes it a promising candidate for drug development .
Comparison with Similar Compounds
Ethyl 4-oxo-3,4-dihydroquinazoline-7-carboxylate can be compared with other quinazoline derivatives, such as:
Luotonin A: A natural alkaloid with similar anticancer properties.
Camptothecin: Another natural compound with potent anticancer activity.
Quinazolin-4(3H)-one derivatives: These compounds share a similar core structure and have been studied for their diverse biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H10N2O3 |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
ethyl 4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-11(15)7-3-4-8-9(5-7)12-6-13-10(8)14/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
WVEXTBKFYXLPED-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NC=N2 |
Origin of Product |
United States |
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